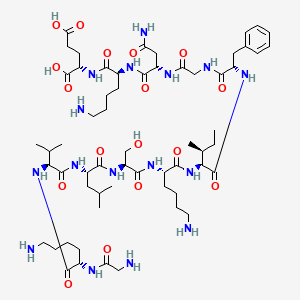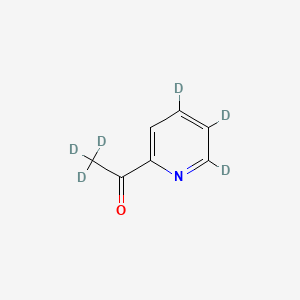
1-(Pyridin-2-yl)ethan-1-one-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-2-yl)ethan-1-one-d6 typically involves the deuteration of 1-(Pyridin-2-yl)ethan-1-one. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents . The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the deuteration process . The product is then purified using standard techniques such as distillation or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Pyridin-2-yl)ethan-1-one-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2-carboxylic acid under strong oxidizing conditions.
Reduction: It can be reduced to 1-(Pyridin-2-yl)ethanol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Pyridine-2-carboxylic acid.
Reduction: 1-(Pyridin-2-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-2-yl)ethan-1-one-d6 is widely used in scientific research, including:
Wirkmechanismus
The mechanism of action of 1-(Pyridin-2-yl)ethan-1-one-d6 involves its role as a tracer in various biochemical and chemical processes. The deuterium atoms in the compound provide a distinct mass difference that can be detected using mass spectrometry, allowing researchers to track the compound’s distribution and transformation in different systems . The molecular targets and pathways involved depend on the specific application and the biological or chemical system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Pyridin-2-yl)ethan-1-one: The non-deuterated version of the compound.
3,5-Dimethyl-2-vinylpyrazine: Another deuterated compound with similar applications.
Pyridine-2-carboxylic acid: A common oxidation product of 1-(Pyridin-2-yl)ethan-1-one.
Uniqueness
1-(Pyridin-2-yl)ethan-1-one-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and quantification in metabolic and pharmacokinetic studies, making it a valuable tool in drug development and other scientific fields .
Eigenschaften
Molekularformel |
C7H7NO |
|---|---|
Molekulargewicht |
127.17 g/mol |
IUPAC-Name |
2,2,2-trideuterio-1-(4,5,6-trideuteriopyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H7NO/c1-6(9)7-4-2-3-5-8-7/h2-5H,1H3/i1D3,2D,3D,5D |
InChI-Schlüssel |
AJKVQEKCUACUMD-UGSMBFFPSA-N |
Isomerische SMILES |
[2H]C1=C(C(=NC(=C1)C(=O)C([2H])([2H])[2H])[2H])[2H] |
Kanonische SMILES |
CC(=O)C1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



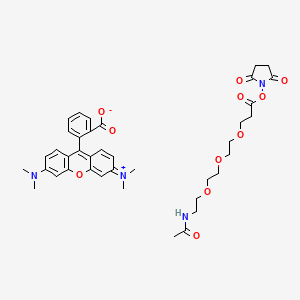
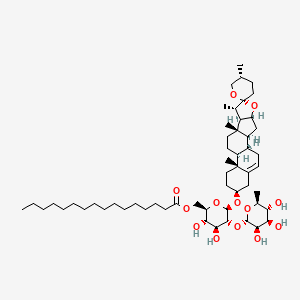
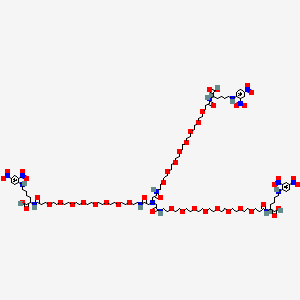
![N-(3-chloro-4-fluorophenyl)-1-[2-(3-methylphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B12367007.png)
![1-[(3-Chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline Hydrochloride](/img/structure/B12367012.png)
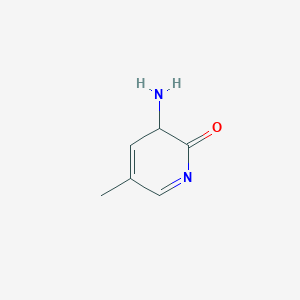
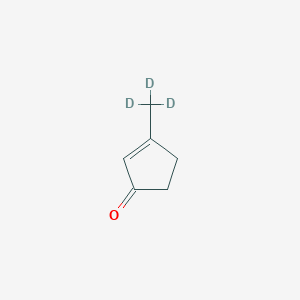
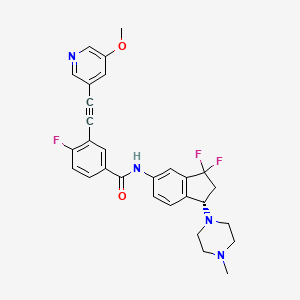
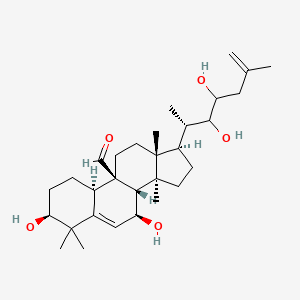
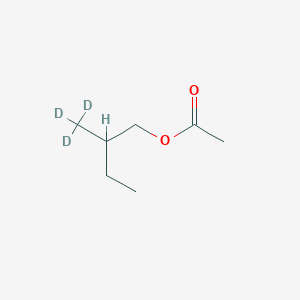
![(2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12367058.png)

